2-Benzyl-2,4,5-trimethyl-1,3-dioxolane
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Overview
Description
2-Benzyl-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol It is a dioxolane derivative characterized by the presence of a benzyl group and three methyl groups attached to the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,4,5-trimethyl-1,3-dioxolane typically involves the reaction of benzyl alcohol with 2,4,5-trimethyl-1,3-dioxolane under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it proceeds via the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or other reduced derivatives .
Scientific Research Applications
2-Benzyl-2,4,5-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,4,5-trimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: Lacks the benzyl group, resulting in different chemical properties and reactivity.
2-Benzyl-1,3-dioxolane: Similar structure but without the additional methyl groups, leading to variations in stability and reactivity.
Properties
CAS No. |
5406-60-0 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-benzyl-2,4,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C13H18O2/c1-10-11(2)15-13(3,14-10)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
InChI Key |
HHUSYSVURIIUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)(C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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